molecular formula C10H9NO5 B13869197 (5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol

(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol

Cat. No.: B13869197
M. Wt: 223.18 g/mol
InChI Key: NWKWQMRHXHNVGD-UHFFFAOYSA-N
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Description

(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a methoxy group at the 5-position, a nitro group at the 7-position, and a methanol group attached to the 2-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Methanol Addition: The methanol group is introduced through a reaction with formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, methylation, and methanol addition reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: (5-Methoxy-7-nitro-1-benzofuran-2-yl)aldehyde or (5-Methoxy-7-nitro-1-benzofuran-2-yl)carboxylic acid.

    Reduction: (5-Methoxy-7-amino-1-benzofuran-2-yl)methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The methoxy and methanol groups can influence the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Methoxy-7-nitro-1-benzofuran-2-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (5-Methoxy-7-nitro-1-benzofuran-2-yl)amine: Similar structure but with an amine group instead of methanol.

    (5-Methoxy-7-nitro-1-benzofuran-2-yl)acetic acid: Similar structure but with an acetic acid group instead of methanol.

Uniqueness

(5-Methoxy-7-nitro-1-benzofuran-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

(5-methoxy-7-nitro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C10H9NO5/c1-15-7-2-6-3-8(5-12)16-10(6)9(4-7)11(13)14/h2-4,12H,5H2,1H3

InChI Key

NWKWQMRHXHNVGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(O2)CO)[N+](=O)[O-]

Origin of Product

United States

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